molecular formula C8H7NO2S B1586402 5-Methoxy-1,3-benzoxazole-2-thiol CAS No. 49559-83-3

5-Methoxy-1,3-benzoxazole-2-thiol

Cat. No.: B1586402
CAS No.: 49559-83-3
M. Wt: 181.21 g/mol
InChI Key: QGTUVLRFJOUWBN-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-benzoxazole-2-thiol is an organic compound with the molecular formula C(_8)H(_7)NO(_2)S. It belongs to the benzoxazole family, which is characterized by a benzene ring fused to an oxazole ring. This compound is notable for its sulfur-containing thiol group at the second position and a methoxy group at the fifth position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Benzoxazoles, including 5-Methoxy-1,3-benzoxazole-2-thiol, are known to interact with various enzymes and proteins . They elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc. that are involved in the pathway of cancer formation and proliferation .

Cellular Effects

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Molecular Mechanism

Benzoxazole derivatives have been shown to inhibit DNA topoisomerases I and IIα , suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 5-Methoxy-1,3-benzoxazole-2-thiol involves the cyclization of 2-aminophenol derivatives. The process typically includes the following steps:

    Starting Material: 2-Aminophenol is used as the starting material.

    Cyclization: The methoxylated aminophenol undergoes cyclization with carbon disulfide in the presence of a base like sodium hydroxide to form the benzoxazole ring with a thiol group at the second position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

    Addition: The thiol group can react with electrophiles to form thioethers.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Nucleophiles: Sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

    Electrophiles: Alkyl halides or acyl chlorides are common electrophiles for addition reactions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Thioethers: Resulting from the addition of electrophiles to the thiol group.

    Substituted Benzoxazoles: Products of nucleophilic substitution at the methoxy group.

Scientific Research Applications

5-Methoxy-1,3-benzoxazole-2-thiol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme interactions and protein binding due to its thiol group.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1,3-benzoxazole: Lacks the thiol group, affecting its reactivity and biological activity.

    2-Mercapto-1,3-benzoxazole: Lacks the methoxy group, which may alter its solubility and interaction with biological targets.

    5-Methyl-1,3-benzoxazole-2-thiol: Has a methyl group instead of a methoxy group, influencing its electronic properties and reactivity.

Uniqueness

5-Methoxy-1,3-benzoxazole-2-thiol is unique due to the presence of both a methoxy and a thiol group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-methoxy-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-10-5-2-3-7-6(4-5)9-8(12)11-7/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTUVLRFJOUWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197834
Record name 5-Methoxy-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49559-83-3
Record name 5-Methoxy-1,3-benzoxazole-2(3H)-thione
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Record name 49559-83-3
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Record name 5-Methoxy-1,3-benzoxazole-2(3H)-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxybenzoxazole-2-thiol
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Record name 5-METHOXY-1,3-BENZOXAZOLE-2(3H)-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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